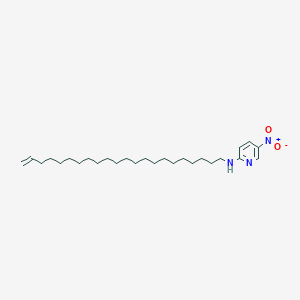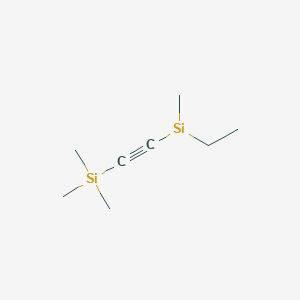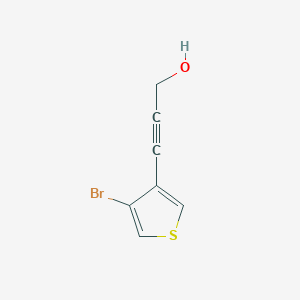![molecular formula C16H14O4 B12545812 2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate CAS No. 652132-73-5](/img/structure/B12545812.png)
2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate is an organic compound known for its unique structure and properties. This compound features a naphthalene ring, an ester group, and a methacrylate moiety, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate typically involves the esterification of naphthalen-1-ol with 2-oxoethyl 2-methylprop-2-enoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Various ester derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis and as an intermediate in organic synthesis.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active naphthalene derivatives, which can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate biochemical pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Naphthalen-1-yl)-2-oxoacetaldehyde
- 1-(2-(3-Methyl-naphthalen-1-yl)-2-oxo-ethyl)-pyridinium bromide
- 1-(2-Naphthalen-2-yl-2-oxo-ethyl)-pyridinium bromide
Uniqueness
2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate stands out due to its combination of a naphthalene ring and a methacrylate moiety, which imparts unique chemical reactivity and versatility. This makes it particularly valuable in applications requiring specific structural and functional properties .
Propriétés
Numéro CAS |
652132-73-5 |
|---|---|
Formule moléculaire |
C16H14O4 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
(2-naphthalen-1-yloxy-2-oxoethyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H14O4/c1-11(2)16(18)19-10-15(17)20-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1,10H2,2H3 |
Clé InChI |
KKUOOYALEPFPDO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC(=O)OC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


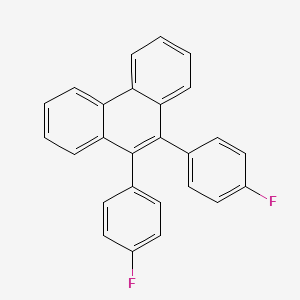

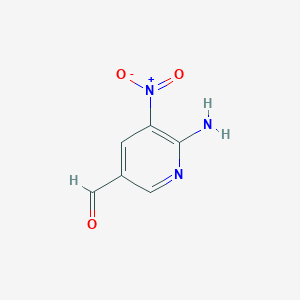
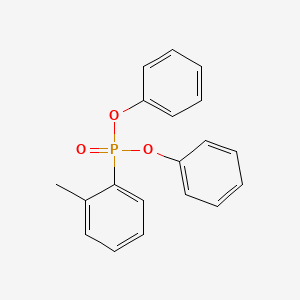
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester](/img/structure/B12545748.png)
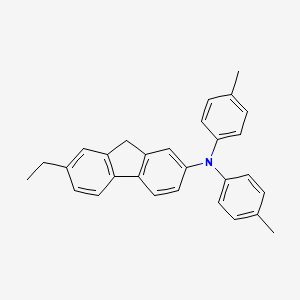
![(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12545784.png)
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)
